5-methyl-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
5-methyl-2-(piperidin-1-yl)-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that features a thiazole ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(piperidin-1-yl)-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization to form the desired thiazolopyrimidine structure . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-(piperidin-1-yl)-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
5-methyl-2-(piperidin-1-yl)-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-methyl-2-(piperidin-1-yl)-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms and the substituents on the rings.
Pyrido[2,3-d]pyrimidines: These compounds have a similar pyrimidine ring but differ in the fused heterocyclic structure.
Uniqueness
5-methyl-2-(piperidin-1-yl)-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is unique due to its specific substitution pattern and the presence of the piperidine ring, which can influence its chemical reactivity and biological activity . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14N4OS |
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Molecular Weight |
250.32 g/mol |
IUPAC Name |
5-methyl-2-piperidin-1-yl-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C11H14N4OS/c1-7-12-9-8(10(16)13-7)17-11(14-9)15-5-3-2-4-6-15/h2-6H2,1H3,(H,12,13,16) |
InChI Key |
JCPSLWIGIMXNAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)SC(=N2)N3CCCCC3 |
Origin of Product |
United States |
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